(5-Chloro-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone
CAS No.: 2413441-09-3
Cat. No.: VC11654777
Molecular Formula: C13H13ClF3NO
Molecular Weight: 291.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2413441-09-3 |
|---|---|
| Molecular Formula | C13H13ClF3NO |
| Molecular Weight | 291.69 g/mol |
| IUPAC Name | [5-chloro-2-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C13H13ClF3NO/c14-9-4-5-11(13(15,16)17)10(8-9)12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2 |
| Standard InChI Key | JIJANKAGMMYZRT-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F |
| Canonical SMILES | C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure combines a 5-chloro-2-(trifluoromethyl)phenyl group with a piperidin-1-ylmethanone moiety. The benzene ring features electron-withdrawing substituents (–Cl and –CF₃) at positions 2 and 5, respectively, which influence electronic distribution and steric interactions. The piperidine ring adopts a chair conformation, as observed in crystallographic studies of related benzamide derivatives . This conformation minimizes steric strain and optimizes hydrogen-bonding potential with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClF₃NO |
| Molecular Weight | 291.69 g/mol |
| IUPAC Name | [5-chloro-2-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone |
| CAS Registry Number | 2413441-09-3 |
Synthetic Routes and Optimization
Core Synthesis Strategy
The primary synthesis involves coupling 5-chloro-2-(trifluoromethyl)benzoic acid with piperidine. Activation of the carboxylic acid group is achieved via thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by nucleophilic acyl substitution with piperidine. This method parallels protocols used for structurally related benzamides, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, where competing reaction pathways can yield side products if conditions are suboptimal .
Critical Reaction Parameters
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Temperature: Reflux conditions (~80°C) are typically employed to drive the reaction to completion.
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Solvent System: Acetonitrile or dichloromethane facilitates intermediate solubility .
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Purification: Flash chromatography using ethyl acetate/n-heptane gradients isolates the target compound from unreacted starting materials or byproducts .
Byproduct Formation and Mitigation
In analogous syntheses, nucleophilic attack at the carbonyl carbon instead of the isothiocyanate group can produce undesired benzamide derivatives . For (5-Chloro-2-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone, strict stoichiometric control of piperidine and slow reagent addition minimize such side reactions.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility due to its hydrophobic trifluoromethyl and chloro groups. It is more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies suggest resistance to hydrolysis under physiological pH, a trait common to aryl ketones with electron-withdrawing substituents.
Spectroscopic Characterization
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¹H NMR (CDCl₃): Distinct signals for piperidine protons (δ 1.4–3.5 ppm) and aromatic protons (δ 7.2–8.1 ppm) confirm successful coupling.
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¹³C NMR: The carbonyl carbon resonates at δ 168–170 ppm, consistent with benzamide derivatives .
Biological Activity and Mechanistic Insights
Putative Targets and Mechanisms
While direct bioactivity data are scarce, structural analogs suggest potential interactions with:
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Neurotransmitter Receptors: Piperidine-containing compounds often modulate dopamine D₂ or serotonin receptors.
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Enzyme Inhibition: The trifluoromethyl group may enhance binding to hydrolytic enzymes, analogous to inhibitors of acetylcholinesterase.
Table 2: Comparative Bioactivity of Related Compounds
| Compound | Activity | Source |
|---|---|---|
| 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone | No inhibition of Mycobacterium spp. at 100 μM | |
| N-(5-chloro-2-methoxyphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide | Antipsychotic potential via D₂/5-HT receptor affinity |
Applications in Drug Discovery
Lead Optimization Scaffold
The compound’s modular structure allows for targeted modifications:
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Piperidine Substitution: Replacing piperidine with morpholine or pyrrolidine alters receptor selectivity.
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Halogen Exchange: Substituting chlorine with bromine may enhance binding to hydrophobic enzyme pockets.
Computational Modeling Prospects
Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating strong polarity conducive to protein-ligand interactions. Molecular docking studies against serotonin receptors (e.g., 5-HT₂A) could prioritize synthetic targets for experimental validation.
Challenges and Future Directions
Synthetic Yield Limitations
Current protocols report modest yields (~16% for analogous compounds ), necessitating catalyst screening (e.g., HOBt/DCC) to improve efficiency.
Unexplored Biological Domains
Priority research areas include:
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